An In-Depth Technical Guide to the Synthesis and Characterization of 7-hydroxy-PIPAT maleate
An In-Depth Technical Guide to the Synthesis and Characterization of 7-hydroxy-PIPAT maleate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxy-PIPAT maleate, a potent and selective dopamine D3 receptor agonist. Intended for researchers, medicinal chemists, and professionals in drug development, this document outlines a detailed synthetic pathway from commercially available precursors, discusses the rationale behind key reaction steps, and presents a suite of analytical techniques for the thorough characterization of the final compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reproducible approach to obtaining and verifying this valuable pharmacological tool.
Introduction: The Significance of 7-hydroxy-PIPAT as a D3 Receptor Ligand
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a G protein-coupled receptor implicated in a variety of neurological and psychiatric disorders, including substance abuse, Parkinson's disease, and schizophrenia.[1][2] Consequently, the development of selective ligands for the D3 receptor is of paramount importance for both elucidating its physiological roles and for the discovery of novel therapeutics.
7-hydroxy-PIPAT ((RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) has emerged as a critical research tool due to its high affinity and selectivity for the D3 receptor over the closely related D2 subtype.[3] Its maleate salt form enhances its stability and handling properties, making it suitable for a range of in vitro and in vivo studies. This guide provides a detailed exposition of its chemical synthesis and the analytical methods required to ensure its identity, purity, and structural integrity.
The following diagram illustrates the central role of 7-hydroxy-PIPAT in probing the dopamine D3 receptor signaling pathway.
Caption: Dopamine D3 receptor activation by 7-hydroxy-PIPAT.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 7-hydroxy-PIPAT maleate can be approached through a convergent strategy. The core of the molecule is the 7-hydroxy-2-aminotetralin scaffold. This can be functionalized with a propyl group and a 3-iodo-2-propenyl group at the nitrogen atom. The final step involves the formation of the maleate salt.
Our proposed synthetic route begins with the commercially available 7-methoxy-2-tetralone. This strategy involves a reductive amination to introduce the propylamino group, followed by N-alkylation with an appropriate three-carbon iodinated electrophile. A crucial demethylation step is then required to unmask the 7-hydroxyl group, and the synthesis is completed by salt formation with maleic acid.
Caption: Proposed synthetic pathway for 7-hydroxy-PIPAT maleate.
Experimental Protocols: Synthesis of 7-hydroxy-PIPAT maleate
This section provides detailed, step-by-step protocols for the synthesis of 7-hydroxy-PIPAT maleate.
Step 1: Synthesis of 7-methoxy-2-(propylamino)tetralin
This step involves the reductive amination of 7-methoxy-2-tetralone with propylamine. This is a robust and widely used method for the formation of secondary amines from ketones.
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Protocol:
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To a solution of 7-methoxy-2-tetralone (1.0 eq.) in methanol, add propylamine (1.2 eq.) and sodium cyanoborohydride (1.5 eq.).
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Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.
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Remove the methanol under reduced pressure.
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Basify the aqueous residue with a 2M sodium hydroxide solution and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 7-methoxy-2-(propylamino)tetralin.
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Scientific Rationale: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of the iminium ion intermediate over the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct. Methanol is a suitable solvent for both the reactants and the reducing agent.
Step 2: Synthesis of 7-methoxy-PIPAT
The secondary amine from the previous step is alkylated with (E)-1-bromo-3-iodopropene to introduce the iodo-propenyl group.
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Protocol:
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Dissolve 7-methoxy-2-(propylamino)tetralin (1.0 eq.) in a suitable aprotic solvent such as acetonitrile.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), to the solution.
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Add (E)-1-bromo-3-iodopropene (1.1 eq.) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 48 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 7-methoxy-PIPAT.
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Scientific Rationale: The use of an aprotic solvent like acetonitrile prevents it from participating in the reaction. DIPEA acts as a scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Direct alkylation of secondary amines can sometimes lead to over-alkylation, but with careful control of stoichiometry, the desired tertiary amine can be obtained in good yield.[4][5][6]
Step 3: Synthesis of 7-hydroxy-PIPAT (free base)
The methoxy group is cleaved to reveal the desired hydroxyl group. Boron tribromide is a powerful reagent for the demethylation of aryl methyl ethers.
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Protocol:
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Dissolve 7-methoxy-PIPAT (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of boron tribromide (1.2 eq.) in dichloromethane.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Carefully quench the reaction by the slow addition of methanol, followed by water.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 7-hydroxy-PIPAT as a free base.
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Scientific Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is performed at low temperatures to control its exothermicity and improve selectivity. Anhydrous conditions are crucial as boron tribromide reacts violently with water.
Step 4: Synthesis of 7-hydroxy-PIPAT maleate
The final step is the formation of the maleate salt to improve the compound's stability and handling characteristics.
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Protocol:
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Dissolve the purified 7-hydroxy-PIPAT free base (1.0 eq.) in a minimal amount of a suitable solvent, such as ethanol or isopropanol.[7]
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In a separate flask, dissolve maleic acid (1.0 eq.) in the same solvent.
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Slowly add the maleic acid solution to the solution of the free base with stirring.
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Stir the mixture at room temperature for 1-2 hours. The maleate salt may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration. If not, the solvent can be slowly evaporated to induce crystallization.
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Wash the resulting solid with a small amount of cold solvent and dry under vacuum to yield 7-hydroxy-PIPAT maleate.
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Scientific Rationale: The basic tertiary amine of 7-hydroxy-PIPAT reacts with the acidic protons of maleic acid in an acid-base reaction to form the corresponding salt. The choice of solvent is important to ensure that both the free base and the acid are soluble, while the resulting salt is ideally less soluble, facilitating its isolation.
Characterization of 7-hydroxy-PIPAT maleate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 7-hydroxy-PIPAT maleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
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¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the tetralin ring system, the aliphatic protons of the tetralin and propyl groups, and the vinylic protons of the iodo-propenyl group. The presence of the maleate counterion will be indicated by a singlet in the olefinic region.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.0 | 110 - 160 |
| Vinylic Protons (PIPAT) | 6.0 - 6.5 | 100 - 140 |
| Vinylic Protons (Maleate) | ~6.3 (singlet) | ~130 |
| Aliphatic Protons (Tetralin) | 1.5 - 3.5 | 20 - 60 |
| Aliphatic Protons (Propyl) | 0.9 (t), 1.5-1.7 (m), 2.5-2.7 (t) | 10 - 60 |
| Carboxyl Carbons (Maleate) | - | ~170 |
This is a representative table of expected chemical shifts. Actual values may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
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Protocol (Electrospray Ionization - ESI):
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Prepare a dilute solution of 7-hydroxy-PIPAT maleate in a suitable solvent such as methanol or acetonitrile.
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Infuse the solution into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at an m/z value of approximately 372.09. The isotopic pattern of this peak should be consistent with the presence of one iodine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
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Protocol (Reversed-Phase HPLC):
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with an additive such as 0.1% formic acid or trifluoroacetic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength of approximately 220 nm.
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Expected Results: A pure sample of 7-hydroxy-PIPAT maleate should show a single major peak in the chromatogram, with a purity of ≥98% as determined by peak area integration.
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Chiral HPLC: Since 7-hydroxy-PIPAT possesses a stereocenter, chiral HPLC can be used to separate the enantiomers if a stereospecific synthesis was performed or to confirm that a racemic mixture was produced.
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Column: A chiral stationary phase (CSP) such as a cellulose- or amylose-based column.
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Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine).
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Caption: Workflow for the analytical characterization of 7-hydroxy-PIPAT maleate.
Conclusion
This technical guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of 7-hydroxy-PIPAT maleate. By following the outlined protocols, researchers can reliably produce and validate this important D3 receptor agonist for use in their studies. The emphasis on the rationale behind each experimental step is intended to provide a deeper understanding of the chemical transformations and analytical techniques involved, thereby empowering scientists to troubleshoot and adapt these methods as needed. The successful synthesis and thorough characterization of 7-hydroxy-PIPAT maleate are crucial first steps in leveraging its potential to advance our understanding of the dopamine D3 receptor and its role in health and disease.
References
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